molecular formula C10H10ClNO2S B6225265 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride CAS No. 2768327-07-5

2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride

Cat. No. B6225265
CAS RN: 2768327-07-5
M. Wt: 243.7
InChI Key:
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Description

2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride (2-AMBTHC) is an organic compound that has been used in numerous scientific research applications, including studies of its biochemical and physiological effects. It is a white, crystalline solid that is soluble in water and ethanol, and is most commonly used in the form of a hydrochloride salt. 2-AMBTHC is a versatile compound that has been used in a variety of research areas, ranging from the synthesis of new molecules to the study of its biochemical and physiological effects.

Scientific Research Applications

2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules, as well as in the study of its biochemical and physiological effects. It has also been used in the study of its mechanism of action, as well as in the study of its advantages and limitations for lab experiments. In addition, 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride has been used in the study of its effects on the nervous system, as well as in the study of its effects on the cardiovascular system.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride is not fully understood. However, it is believed to act as a modulator of the serotonin system, which is involved in the regulation of mood, appetite, sleep, and memory. It is thought to act by binding to certain serotonin receptors, which then activate downstream signaling pathways that can affect the activity of other neurotransmitters.
Biochemical and Physiological Effects
2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that it can affect the activity of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the cardiovascular system, as well as on the nervous system. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride has a number of advantages and limitations when used in lab experiments. One of the main advantages of using 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride is its low toxicity, which makes it safe for use in laboratory experiments. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride has a number of potential future directions that could be explored. One potential area of research is the development of new molecules that are based on 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride. Another potential area of research is the study of its effects on the nervous system, as well as its potential therapeutic applications. Additionally, further research could be conducted into its effects on the cardiovascular system, as well as its potential applications in the treatment of various diseases. Finally, further research could be conducted into its effects on the immune system, as well as its potential applications in the treatment of various autoimmune diseases.

Synthesis Methods

2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride can be synthesized by a number of different methods. One of the most common methods is the reaction of benzothiophene-4-carboxylic acid with an amine in the presence of a base. The reaction is typically carried out in an aqueous medium and results in the formation of 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride. Other methods for the synthesis of 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride include the reaction of benzothiophene-4-carboxylic acid with an alkyl halide, the reaction of benzothiophene-4-carboxylic acid with an alkyl sulfonate, and the reaction of benzothiophene-4-carboxylic acid with an alkyl sulfoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride involves the reaction of 2-bromo-1-benzothiophene-4-carboxylic acid with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "2-bromo-1-benzothiophene-4-carboxylic acid", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-benzothiophene-4-carboxylic acid (1.0 g) and ammonium chloride (1.2 g) in formaldehyde (10 mL) and reflux for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g) in small portions with stirring. Continue stirring for 1 hour.", "Step 3: Acidify the reaction mixture with hydrochloric acid (10 mL) and filter the resulting precipitate.", "Step 4: Wash the precipitate with water and dry under vacuum to obtain 2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride as a white solid (yield: 80%)." ] }

CAS RN

2768327-07-5

Product Name

2-(aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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